molecular formula C24H25F2N3OS B360120 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide CAS No. 690962-24-4

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Cat. No. B360120
M. Wt: 441.5g/mol
InChI Key: RKODTFSMJKZEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25F2N3OS and its molecular weight is 441.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide' involves the synthesis of intermediate compounds which are then coupled together to form the final product.

Starting Materials
2-fluorobenzoyl chloride, 4,5-dimethyl-2-thiophenecarboxylic acid, methylamine, 2-fluorophenylpiperazine, triethylamine, N,N-dimethylformamide, potassium carbonate, acetic acid, sodium hydroxide, ethyl acetate, wate

Reaction
Step 1: Synthesis of 4,5-dimethyl-2-thiophenecarboxylic acid methyl ester by reacting 4,5-dimethyl-2-thiophenecarboxylic acid with methanol and sulfuric acid., Step 2: Synthesis of 4,5-dimethyl-2-thiophenecarboxylic acid amide by reacting the methyl ester with methylamine in the presence of potassium carbonate., Step 3: Synthesis of 4-(2-fluorophenyl)piperazine by reacting 2-fluorophenylpiperazine with 2-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide., Step 4: Synthesis of 3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophene-2-carboxylic acid by reacting 4-(2-fluorophenyl)piperazine with 4,5-dimethyl-2-thiophenecarboxylic acid amide in the presence of triethylamine and N,N-dimethylformamide., Step 5: Synthesis of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide by reacting 3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophene-2-carboxylic acid with acetic anhydride in the presence of sodium hydroxide followed by reaction with 2-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The final product is isolated by extraction with ethyl acetate and purified by recrystallization from water.

properties

IUPAC Name

2-fluoro-N-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3OS/c1-16-17(2)31-24(27-23(30)18-7-3-4-8-20(18)25)19(16)15-28-11-13-29(14-12-28)22-10-6-5-9-21(22)26/h3-10H,11-15H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKODTFSMJKZEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.